6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid
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Overview
Description
6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid is a versatile chemical compound known for its unique structure and properties. This compound is utilized in various scientific research fields, including drug development and material synthesis. Its complex structure, featuring a quinazolinone core and a morpholine ring, contributes to its diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinone core, introduction of the morpholine ring, and subsequent functionalization to introduce the hexanoic acid moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvents and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core and morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid
- 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1H-quinazolin-3-yl)hexanoic Acid
- 6-(6-morpholin-4-yl-4-oxo-2-oxo-1H-quinazolin-3-yl)hexanoic Acid
Uniqueness
6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid stands out due to its unique combination of a quinazolinone core and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research applications, offering advantages over similar compounds in terms of reactivity, stability, and specificity.
Properties
CAS No. |
689767-23-5 |
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Molecular Formula |
C18H23N3O4S |
Molecular Weight |
377.46 |
IUPAC Name |
6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid |
InChI |
InChI=1S/C18H23N3O4S/c22-16(23)4-2-1-3-7-21-17(24)14-12-13(20-8-10-25-11-9-20)5-6-15(14)19-18(21)26/h5-6,12H,1-4,7-11H2,(H,19,26)(H,22,23) |
InChI Key |
ATXCGBXNLTVEAD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)O |
solubility |
not available |
Origin of Product |
United States |
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